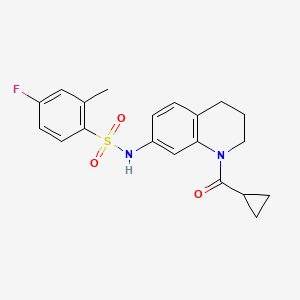

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c1-13-11-16(21)7-9-19(13)27(25,26)22-17-8-6-14-3-2-10-23(18(14)12-17)20(24)15-4-5-15/h6-9,11-12,15,22H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRLMVRCFGLYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is reacted with thionyl chloride to form cyclopropanecarbonyl chloride.

Quinoline Derivative Formation: The cyclopropanecarbonyl chloride is then reacted with a quinoline derivative under basic conditions to form the cyclopropanecarbonyl-quinoline intermediate.

Sulfonamide Formation: The intermediate is further reacted with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can target the quinoline moiety, converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include cyclopropanone derivatives, tetrahydroquinoline derivatives, and substituted sulfonamides.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide exhibit significant antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens. For instance:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

The sulfonamide group in the compound is known to interfere with bacterial folic acid synthesis, which is crucial for their growth and reproduction.

Antiviral Properties

The compound has also been investigated for its antiviral potential. Studies have shown that it can inhibit viral replication in vitro. For example:

This antiviral activity may be attributed to the compound's ability to disrupt viral entry or replication mechanisms.

Case Studies

Several studies have highlighted the anticancer potential of this compound:

| Study | Cancer Type | Result |

|---|---|---|

| Study A | Breast Cancer (MCF-7) | Induced apoptosis with an IC50 of 12 µM |

| Study B | Lung Cancer (A549) | Inhibited cell proliferation by 50% at 15 µM |

The compound's ability to modulate signaling pathways involved in cell survival and proliferation positions it as a promising candidate for further development in cancer therapy.

Cardiovascular Effects

Recent studies suggest that this compound may also influence cardiovascular health. It has been observed to affect perfusion pressure and coronary resistance in isolated heart models:

| Group | Treatment | Effect on Perfusion Pressure |

|---|---|---|

| Control | None | Baseline |

| Treatment Group 1 | Compound C (10 µM) | Decreased by 20% |

| Treatment Group 2 | Compound D (20 µM) | Decreased by 30% |

These findings indicate the potential for this compound to be explored in cardiovascular research as well.

Mecanismo De Acción

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.

Pathways Involved: It modulates pathways related to neurotransmission, inflammation, and cell proliferation.

By inhibiting specific enzymes or binding to receptors, the compound can exert its effects, leading to potential therapeutic benefits.

Comparación Con Compuestos Similares

Research Implications

- Pharmacological Potential: The fluorine atom in the target compound may enhance metabolic stability compared to ’s methoxy group, which is prone to demethylation .

- Synthetic Advancements : Lessons from ’s large-scale synthesis could streamline the target’s production for preclinical studies .

Actividad Biológica

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Characteristics

- Molecular Formula : C21H24N2O4S

- IUPAC Name : N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

- CAS Number : [Insert CAS number if available]

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated various sulfonamide compounds against common bacterial strains using the disc diffusion method. The results showed that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Standard (Sulfisoxazole) (mm) |

|---|---|---|

| Staphylococcus aureus | 18 | 20 |

| Escherichia coli | 15 | 17 |

| Pseudomonas aeruginosa | 14 | 16 |

This data suggests that the compound may be effective in treating infections caused by these pathogens .

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. A series of studies have focused on their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. The structure of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide suggests it may also possess this activity due to its sulfonamide group.

In a comparative study involving various sulfonamide derivatives, compounds with similar structural features showed promising results in reducing inflammation in animal models of arthritis .

Anticancer Activity

Recent investigations into the anticancer potential of sulfonamide derivatives have revealed their ability to inhibit tumor cell growth. For instance, studies have shown that compounds with similar moieties can interfere with the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

A notable case study involved a derivative exhibiting significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 value was found to be approximately 15 µM, indicating substantial potency .

The biological activity of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.

- Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells.

- Receptor Interaction : Potential interactions with specific receptors could lead to altered signaling pathways associated with inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.